molecular formula C28H22N4O3S B15030153 (3Z)-1-benzyl-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one CAS No. 606963-07-9

(3Z)-1-benzyl-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B15030153
CAS No.: 606963-07-9
M. Wt: 494.6 g/mol
InChI Key: BZMYSCPWAROTJO-VHXPQNKSSA-N
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Description

The compound “(3Z)-1-benzyl-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one” is a synthetic organic molecule that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazolo[3,2-b][1,2,4]triazole core, the introduction of the propoxyphenyl group, and the final assembly of the indol-2-one structure. Typical reaction conditions might include the use of strong bases, acids, and various organic solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized at specific sites to introduce new functional groups.

    Reduction: Reduction reactions could be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions would depend on the specific sites of reactivity within the molecule. For example, oxidation might introduce hydroxyl or carbonyl groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might bind to a particular enzyme or receptor, modulating its activity and leading to downstream effects in a biological system. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiazolo[3,2-b][1,2,4]triazole derivatives or indol-2-one derivatives, which share structural features with the compound .

Uniqueness

What sets this compound apart might be its specific substitution pattern and the presence of the propoxyphenyl group, which could confer unique chemical and biological properties.

Properties

CAS No.

606963-07-9

Molecular Formula

C28H22N4O3S

Molecular Weight

494.6 g/mol

IUPAC Name

(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C28H22N4O3S/c1-2-16-35-20-14-12-19(13-15-20)25-29-28-32(30-25)27(34)24(36-28)23-21-10-6-7-11-22(21)31(26(23)33)17-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3/b24-23-

InChI Key

BZMYSCPWAROTJO-VHXPQNKSSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6)/SC3=N2

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6)SC3=N2

Origin of Product

United States

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